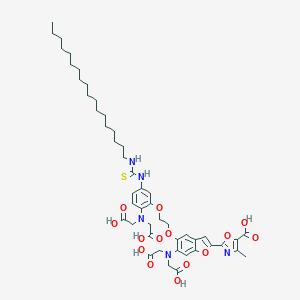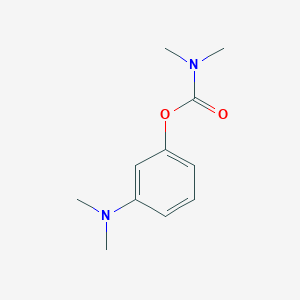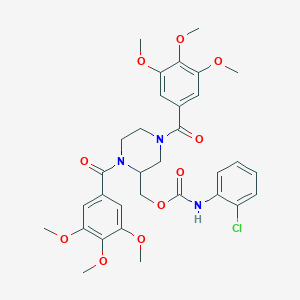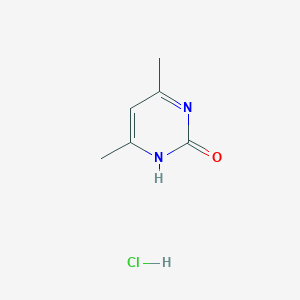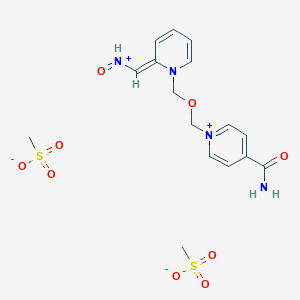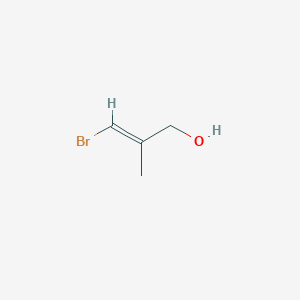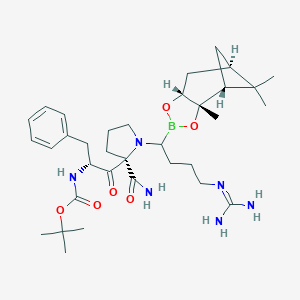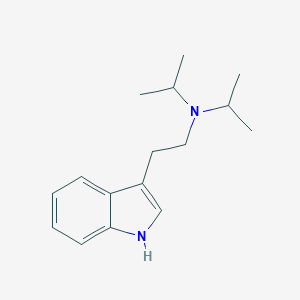
DiPT
説明
DiPT, or N,N-diisopropyltryptamine, is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical synthesis and reactions that can be tangentially related to the study of DiPT. The first paper discusses a novel synthetic route for dipeptide isosteres, which are compounds that mimic the structure of peptides and can be used to probe the structural requirements of peptide transporters like PEPT1 . While this paper does not directly relate to DiPT, the synthetic methods described could potentially be applied to the synthesis of tryptamine derivatives. The second paper addresses the catalytic cycloaddition of 1,n-dipoles, which are reactive intermediates in organic chemistry . Although DiPT is not a 1,n-dipole, understanding the reactivity of such species can be important when considering the synthesis of complex tryptamine derivatives.
Synthesis Analysis
The synthesis of dipeptide isosteres as described in the first paper involves organocopper-mediated reduction of lactams to create (Z)-alkene and (E)-fluoroalkene units . These units act as cis-amide bond equivalents, which are crucial in mimicking the structure of peptides. This method could potentially be adapted for the synthesis of DiPT by applying similar strategies to tryptamine derivatives, which are structurally related to peptides.
Molecular Structure Analysis
The molecular structure of DiPT is not analyzed in the provided papers. However, the structure of dipeptide isosteres, which include (Z)-alkene and (E)-fluoroalkene units, is thoroughly investigated to understand their affinity for PEPT1 . The molecular structure of 1,n-dipoles, which are key intermediates in cycloaddition reactions, is also discussed in the context of their reactivity and the synthesis of carbo- and heterocycles .
Chemical Reactions Analysis
The chemical reactions described in the papers include the synthesis of dipeptide isosteres and the catalytic cycloaddition of 1,n-dipoles . These reactions are important for the formation of complex organic molecules and could be relevant to the synthesis of DiPT. The control of reactivity and selectivity in these reactions is crucial for obtaining the desired products.
Physical and Chemical Properties Analysis
Neither paper directly analyzes the physical and chemical properties of DiPT. However, the studies do provide insights into the properties of related compounds. For example, the affinities of dipeptide isosteres for the peptide transporter PEPT1 are evaluated, which relates to their chemical properties and potential biological activity . The reactivity and selectivity of 1,n-dipoles in cycloaddition reactions are also discussed, which are important chemical properties that influence the outcome of synthetic processes .
科学的研究の応用
Plasma Physics and Digital Image Processing in Leukemia Research
Mazher and Alobaidy (2017) utilized plasma physics and digital image processing techniques (DIPT) to study the effect of cold plasma on leukemia blood cells. By analyzing the statistical features of blood cells exposed to plasma, they observed a significant response in the cells, indicating potential applications in leukemia research (Mazher & Alobaidy, 2017).
Diffusion MRI Data Analysis
Garyfallidis et al. (2014) developed Diffusion Imaging in Python (Dipy), a software project for analyzing data from diffusion magnetic resonance imaging (dMRI). This application is crucial for studying brain white matter and modeling nerve fiber bundles, highlighting DIPT’s role in neuroscience and medical imaging (Garyfallidis et al., 2014).
Evaluation Tool for Autonomous Systems
Homaifar et al. (2021) presented the Data-Driven Intelligent Prediction Tool (DIPT) developed for testing unmanned aerial vehicle systems. This tool, using simulation-based technology, enhances understanding of autonomous systems' internal processes and behavior, demonstrating DIPT's application in robotics and autonomous systems research (Homaifar et al., 2021).
Data Integration Protocol in Medical Research
Dipnall et al. (2014) introduced the Data Integration Protocol In Ten-steps (DIPIT), a protocol for integrating heterogeneous data files in medical research. This standard ensures high integrity and consistency in integrated data, underlining DIPT's utility in managing complex medical research data (Dipnall et al., 2014).
Database of Interacting Proteins
Xenarios et al. (2002) developed the Database of Interacting Proteins (DIP), a tool for documenting and studying protein-protein interactions. This database aids in understanding protein functions and networks, vital for research in molecular biology and genetics (Xenarios et al., 2002).
Safety And Hazards
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67292-67-5 (mono-hydrochloride) | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80163804 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyltryptamine | |
CAS RN |
14780-24-6 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



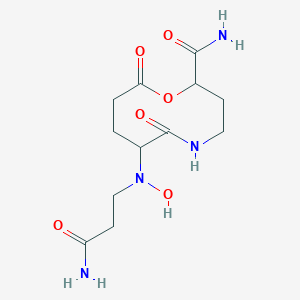
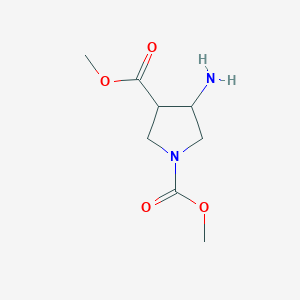
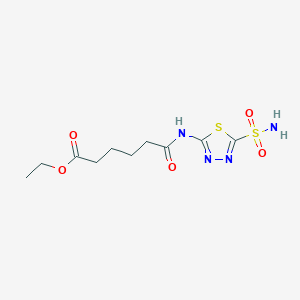
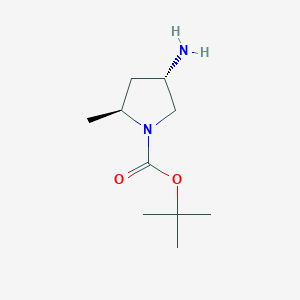
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
